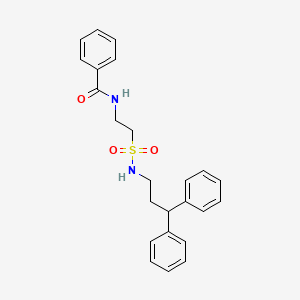

![molecular formula C23H30N2O5S B2925570 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethyl-2-methoxybenzenesulfonamide CAS No. 921992-75-8](/img/structure/B2925570.png)

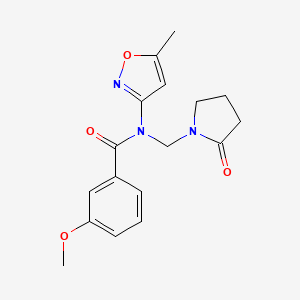

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethyl-2-methoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a type of organic molecule that contains a benzoxazepine ring, which is a seven-membered ring with one oxygen and one nitrogen atom. It also has various substituents attached to the ring, including a sulfonamide group, a methoxy group, and several alkyl groups .

Molecular Structure Analysis

The benzoxazepine ring in this compound is a heterocyclic ring, meaning it contains atoms of at least two different elements. The presence of oxygen and nitrogen in the ring can have significant effects on the compound’s chemical properties .Scientific Research Applications

Photosensitizing Properties for Photodynamic Therapy

A study explored the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, demonstrating significant potential as Type II photosensitizers for cancer treatment in photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them viable candidates for photodynamic therapy applications (Pişkin, Canpolat, & Öztürk, 2020).

Antifungal and Anti-HIV Activity

Research on novel benzenesulfonamides bearing the 2,5-disubstituted-1,3,4-oxadiazole moiety revealed in vitro anti-HIV and antifungal activities. This study underscores the potential of benzenesulfonamide derivatives in developing treatments for both fungal infections and HIV (Zareef et al., 2007).

Inhibition of Carbonic Anhydrase Enzyme

Another investigation focused on unprotected primary sulfonamide groups facilitating ring-forming cascades leading to the synthesis of [1,4]oxazepine-based primary sulfonamides. These compounds showed strong inhibition against human carbonic anhydrases, indicating their therapeutic relevance (Sapegin et al., 2018).

Antimicrobial Activity and Enzyme Inhibition

A study on Schiff bases derived from sulfamethoxazole and sulfisoxazole and their metal complexes highlighted their antimicrobial activities against various pathogens and inhibition activities on carbonic anhydrase enzymes. These findings suggest the potential of these compounds in antimicrobial and enzyme inhibition applications (Alyar et al., 2018).

Anticancer Potential

Research into quinazoline derivatives aimed at exploring their diuretic and antihypertensive properties also uncovered significant anticancer potential, demonstrating the versatility of benzenesulfonamide derivatives in therapeutic development (Rahman et al., 2014).

properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-5-ethyl-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O5S/c1-6-12-25-18-10-9-17(14-20(18)30-15-23(3,4)22(25)26)24-31(27,28)21-13-16(7-2)8-11-19(21)29-5/h8-11,13-14,24H,6-7,12,15H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWYQALUSQYFHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)CC)OC)OCC(C1=O)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethyl-2-methoxybenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

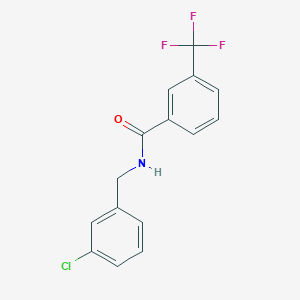

![[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B2925488.png)

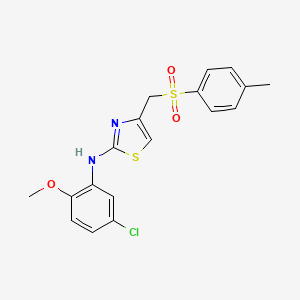

![1-{1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2925489.png)

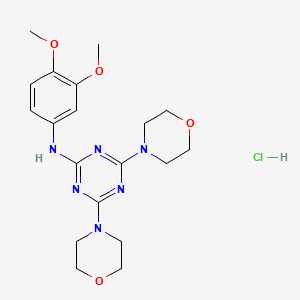

![5-(Oxolan-2-ylmethyl)-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2925492.png)

![N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2925496.png)

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2925498.png)

![2-bromo-3-[1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carbonyl]pyridine](/img/structure/B2925501.png)